3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorine atom and a methyl group in its structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate hydrazines with α,β-unsaturated ketones. The reaction proceeds through the formation of a pyrazole ring, followed by cyclization to form the pyrazolopyrimidine core. Common reagents used in this synthesis include hydrazine derivatives, diketones, and various catalysts under acidic or basic conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-methylated products .
Scientific Research Applications
3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties. .
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and disrupting key signaling pathways involved in cell proliferation, differentiation, and survival . This inhibition can lead to the suppression of tumor growth, reduction of inflammation, and inhibition of viral replication .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and type of substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional triazole ring, which can enhance their biological activity and specificity.
Uniqueness: 3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The methyl group also contributes to its distinct pharmacokinetic properties, making it a valuable compound for drug development .
Biological Activity
Introduction
3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor for various kinases and receptors, particularly in cancer therapy.
Chemical Structure and Properties
This compound features a fused bicyclic structure combining a pyrazole and a pyrimidine moiety. The presence of a fluorine atom at the third position and a methyl group at the first position enhances its chemical properties and potential interactions with biological targets.
Kinase Inhibition
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities as inhibitors of various kinases. Notably, this compound has been studied for its potential as an inhibitor of the BRAF V600E kinase, which is implicated in several cancers. The methyl substitution at the N1 position has been shown to enhance inhibitory activity against this target compared to unsubstituted analogs.
Table 1: Inhibitory Activity Against BRAF V600E
Compound | IC50 (nM) | Target |
---|---|---|
This compound | 23.6 | BRAF V600E |
Sorafenib | 50.0 | BRAF V600E |
Sigma-1 Receptor Interaction
In addition to its activity against kinases, studies have shown that derivatives of this compound can interact with sigma-1 receptors, which are involved in pain modulation and neuroprotection. Specific substitutions on the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect pharmacological profiles, making these compounds valuable in drug design efforts aimed at enhancing therapeutic outcomes .
Anti-Cancer Activity
Recent studies have highlighted the anti-proliferative effects of this compound derivatives against various cancer cell lines. For instance, one derivative demonstrated potent anti-proliferative activity with IC50 values of 8.21 µM against A549 lung cancer cells and 19.56 µM against HCT-116 colorectal cancer cells. This compound also showed significant activity against mutant EGFR (IC50 = 0.236 µM), indicating its potential as an effective therapeutic agent in treating resistant cancer forms .
Table 2: Anti-Proliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound 12b | A549 | 8.21 |
Compound 12b | HCT-116 | 19.56 |
Erlotinib | OVCAR-4 | 4.44 |
The mechanism of action for these compounds often involves inducing apoptosis in cancer cells and arresting the cell cycle at specific phases. For example, flow cytometric analysis revealed that certain derivatives could significantly increase the BAX/Bcl-2 ratio, indicating a shift towards pro-apoptotic signaling pathways . Additionally, molecular docking studies suggest that these compounds can effectively bind to target proteins within the ATP-binding site of kinases like BRAF V600E.
Case Study: Development of EGFR Inhibitors
A study focused on synthesizing new derivatives of pyrazolo[3,4-d]pyrimidine aimed at inhibiting epidermal growth factor receptors (EGFR). Among the synthesized compounds, one derivative (compound 12b) showed remarkable potency with an IC50 value of 0.016 µM against wild-type EGFR and demonstrated effective apoptosis induction mechanisms through caspase activation and cell cycle arrest at S and G2/M phases .
Case Study: Dual Inhibition of BRAF V600E and VEGFR-2
Another research initiative explored novel derivatives designed to inhibit both BRAF V600E and VEGFR-2 pathways simultaneously. The most promising compound exhibited potent inhibitory activity against both targets while maintaining selectivity towards cancer cells over normal cells. This dual inhibition strategy represents a significant advancement in developing targeted therapies for complex malignancies .
Properties
Molecular Formula |
C6H5FN4 |
---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
3-fluoro-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5FN4/c1-11-6-4(5(7)10-11)2-8-3-9-6/h2-3H,1H3 |
InChI Key |
LJNRIGDRJYGXTM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC=C2C(=N1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.